

# ASN001: A Comparative Analysis for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | ASN001   |
| Cat. No.:      | B1574153 |

[Get Quote](#)

A deep dive into the selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC), summarizing available clinical and preclinical data against established alternatives.

This guide provides a comprehensive comparative analysis of **ASN001**, a novel, non-steroidal, selective inhibitor of CYP17 lyase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC). The information presented is based on available preclinical and Phase 1/2 clinical trial data.

## Performance and Efficacy

**ASN001** was developed to selectively inhibit the synthesis of testosterone while having a minimal effect on cortisol production, potentially obviating the need for co-administration of prednisone, a requirement for the established CYP17A1 inhibitor, abiraterone acetate.<sup>[1]</sup> The primary clinical investigation for **ASN001** was a Phase 1/2 trial (NCT02349139) in men with progressive mCRPC.

## Clinical Trial Data (NCT02349139)

The NCT02349139 trial was a multi-center, open-label, dose-escalation study.<sup>[2][3]</sup> While the trial was ultimately terminated due to a business decision, the preliminary results provided insights into the safety and efficacy of **ASN001**.

Table 1: Summary of **ASN001** Clinical Trial (NCT02349139) Efficacy Data

| Parameter                                     | ASN001                                                                                                                         | Comparator (Abiraterone Acetate - from separate trials)                    |
|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Prostate-Specific Antigen (PSA) Response      | >50% decline in 3 of 4 abiraterone/enzalutamide-naïve patients at 300/400mg doses. <a href="#">[4]</a>                         | ≥50% decline in 29.1% of patients (post-chemotherapy). <a href="#">[5]</a> |
| Radiographic Progression-Free Survival (rPFS) | Data not available from published abstracts.                                                                                   | Median 5.6 months (post-chemotherapy). <a href="#">[5]</a>                 |
| Overall Survival (OS)                         | Data not available from published abstracts.                                                                                   | Median 14.8 months (post-chemotherapy). <a href="#">[5]</a>                |
| Disease Stabilization                         | Stable disease observed for up to 18+ months in patients with prior abiraterone and enzalutamide exposure. <a href="#">[4]</a> | Not directly comparable.                                                   |

Disclaimer: The data for **ASN001** and abiraterone acetate are from different clinical trials and are not from a head-to-head comparative study. Therefore, direct comparisons should be made with caution.

## Preclinical Comparative Data

Preclinical studies suggested that **ASN001** has a potent inhibitory effect on CYP17 lyase, leading to a selective decrease in testosterone synthesis over cortisol.

Table 2: **ASN001** Preclinical and Pharmacodynamic Profile

| Parameter                    | Observation                                                                                         |
|------------------------------|-----------------------------------------------------------------------------------------------------|
| Mechanism of Action          | Selective inhibitor of CYP17 lyase.[ <a href="#">1</a> ]                                            |
| Effect on Androgens          | Testosterone decrease to below quantifiable limits; DHEA decrease of up to 80%. <a href="#">[4]</a> |
| Requirement for Prednisone   | Designed to be administered without prednisone. <a href="#">[1]</a>                                 |
| Pharmacokinetics (300 mg QD) | Cmax: 6.7 $\mu$ M, AUC: 80 $\mu$ M.h, T1/2: 21.5 h. <a href="#">[4]</a>                             |

## Experimental Protocols

### ASN001 Phase 1/2 Clinical Trial (NCT02349139)

#### Methodology

The clinical trial NCT02349139 was a Phase 1/2, open-label, uncontrolled, multiple-dose escalation study to evaluate the safety, tolerability, and pharmacokinetics of **ASN001** in subjects with metastatic progressive castrate-resistant prostate cancer.

- Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **ASN001**. Patients with progressive mCRPC who may have had prior treatment with abiraterone, enzalutamide, and chemotherapy were enrolled. The planned oral dose levels of **ASN001** were 50, 100, 200, 300, and 400 mg once daily (QD) without the co-administration of prednisone.[\[2\]](#)[\[3\]](#)
- Phase 2: This phase was intended to further evaluate the safety and efficacy of the recommended dose from Phase 1 in patients who had not received prior abiraterone or enzalutamide.
- Endpoints: The primary endpoints were safety and tolerability, including the incidence of dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetic parameters, pharmacodynamic effects on steroid hormone biosynthesis, and preliminary clinical efficacy assessed by PSA levels and imaging.[\[2\]](#)

## Visualizing the Mechanism of Action

## Androgen Synthesis Pathway and ASN001 Inhibition

The following diagram illustrates the key steps in the androgen synthesis pathway and highlights the point of intervention for **ASN001**.



[Click to download full resolution via product page](#)

Caption: Androgen synthesis pathway and the inhibitory action of **ASN001** on CYP17A1 lyase.

## Experimental Workflow for ASN001 Clinical Trial

The following diagram outlines the general workflow for a patient enrolled in the NCT02349139 clinical trial.



[Click to download full resolution via product page](#)

Caption: General workflow of the **ASN001** Phase 1/2 clinical trial (NCT02349139).

## **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## References

- 1. biospace.com [biospace.com]
- 2. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP17A1: Steroid Hormone Production (Testosterone, Estrogen, and DHEA) [geneticlifehacks.com]
- 4. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ASN001: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574153#statistical-analysis-of ASN001-comparative-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)